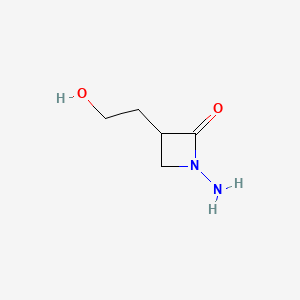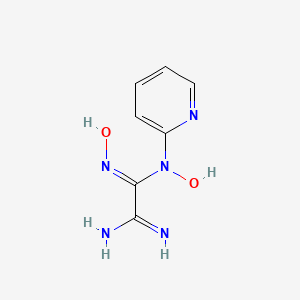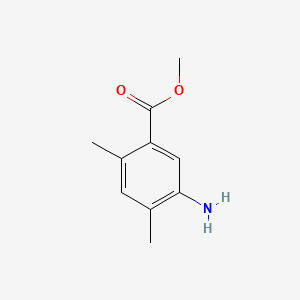
1-Amino-3-(2-hydroxyethyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(2’-hydroxyethyl)azetidin-2-one is a four-membered heterocyclic compound containing both an amino group and a hydroxyethyl group. This compound is part of the azetidine family, which is known for its significant biological and chemical properties. The presence of the azetidinone ring imparts unique reactivity and stability, making it a valuable compound in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one can be synthesized through several methods. One common approach involves the reaction of azetidin-2-one with appropriate amino and hydroxyethyl precursors under controlled conditions. For instance, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Industrial Production Methods: Industrial production of 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support like alumina has been reported to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azetidinone ring can be reduced to form azetidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of azetidine derivatives.
Substitution: Formation of substituted azetidinones.
Applications De Recherche Scientifique
1-Amino-3-(2’-hydroxyethyl)azetidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, azetidin-2-one derivatives have been studied as dual inhibitors of hHDAC6/HDAC8, affecting cell viability and proliferation .
Comparaison Avec Des Composés Similaires
Azetidine: A four-membered ring containing a nitrogen atom.
Oxetane: A four-membered ring containing an oxygen atom.
Spiro-azetidin-2-one: A spirocyclic compound with a shared carbon atom between two rings.
Uniqueness: 1-Amino-3-(2’-hydroxyethyl)azetidin-2-one stands out due to its combination of amino and hydroxyethyl groups, which confer unique reactivity and biological activity. This makes it a versatile compound for various applications in chemistry, biology, and medicine.
Propriétés
Numéro CAS |
130065-35-9 |
|---|---|
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.147 |
Nom IUPAC |
1-amino-3-(2-hydroxyethyl)azetidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c6-7-3-4(1-2-8)5(7)9/h4,8H,1-3,6H2 |
Clé InChI |
SJMUBZLRUPMQFO-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1N)CCO |
Synonymes |
2-Azetidinone,1-amino-3-(1-hydroxyethyl)-,(R*,S*)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium;[6-chloro-2-(6-chloro-7-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-7-methyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592471.png)


![6,9-Diazaspiro[4.5]decan-10-one](/img/structure/B592477.png)

![(E)-1-(benzo[d]thiazol-2-yl)ethanone oxime](/img/structure/B592481.png)
![Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione](/img/structure/B592482.png)

![Disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-chloro-4-nitrophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592484.png)
![2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline](/img/structure/B592488.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3,7-diol](/img/structure/B592489.png)
![(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid](/img/structure/B592490.png)
